molecular formula C10H12O B1594068 2-Phenylbutanal CAS No. 2439-43-2

2-Phenylbutanal

Cat. No.: B1594068
CAS No.: 2439-43-2
M. Wt: 148.2 g/mol
InChI Key: DIBSCKQIZZVKMG-UHFFFAOYSA-N
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Description

2-Phenylbutanal is an organic compound with the molecular formula C10H12O. It is an aldehyde with a phenyl group attached to the second carbon of a butanal chain. This compound is known for its aromatic properties and is used in various chemical applications.

Scientific Research Applications

2-Phenylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug molecules.

    Industry: It is used in the production of perfumes and flavoring agents due to its aromatic properties.

Safety and Hazards

2-Phenylbutanal is classified under the GHS07 category . The hazard statements associated with the compound are H302, H315, H319, and H335 . This means that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylbutanal can be synthesized through several methods:

    Aldol Condensation: This method involves the reaction of benzaldehyde with propanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an aldol intermediate, which then undergoes dehydration to form this compound.

    Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with butanal. The Grignard reagent adds to the carbonyl group of butanal, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the aldol condensation method due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with controlled temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-Phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2-Phenylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like hydroxylamine to form oximes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxylamine hydrochloride in the presence of a base.

Major Products Formed

    Oxidation: 2-Phenylbutanoic acid.

    Reduction: 2-Phenylbutanol.

    Substitution: this compound oxime.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Similar in structure but lacks the butanal chain.

    2-Phenylbutanoic acid: The oxidized form of 2-Phenylbutanal.

    2-Phenylbutanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific structure, which combines an aromatic ring with an aldehyde group and a butanal chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

2-phenylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBSCKQIZZVKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284500
Record name 2-Phenylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2439-43-2
Record name NSC37492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37492
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylbutanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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